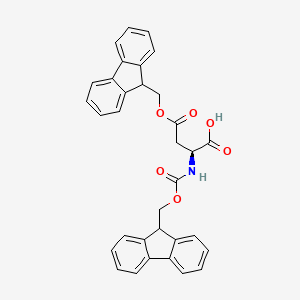

Fmoc-asp(ofm)-oh

Overview

Description

“Fmoc-asp(ofm)-oh” is an intermediate used in the synthesis of some biologically active molecules . It’s a Fmoc protected N-methyl amino acid suitable for solid phase peptide synthesis .

Synthesis Analysis

The synthesis of “Fmoc-asp(ofm)-oh” involves the use of Fmoc protected N-methyl amino acids which have been shown to improve proteolytic stability of peptides . A study has shown that a doubly Fmoc-Protected Aspartic Acid can self-assemble into hydrogels suitable for bone tissue engineering .Molecular Structure Analysis

The molecular formula of “Fmoc-asp(ofm)-oh” is C33H27NO6 . It’s a Fmoc protected amino acid, used in solid phase peptide synthesis .Chemical Reactions Analysis

“Fmoc-asp(ofm)-oh” has been shown to lead to the formation of well-ordered fibrous structures . The Fmoc group promotes the hydrophobic and π-π stacking interactions of the fluorenyl rings .Physical And Chemical Properties Analysis

“Fmoc-asp(ofm)-oh” is a solid at room temperature . Its optical activity is [α]20/D −24.5±2°, c = 1% in DMF .Scientific Research Applications

Bone Tissue Engineering

Fmoc-Asp(OFm)-OH: has been utilized in the development of hydrogels that are suitable for bone tissue engineering. These hydrogels can self-assemble into biocompatible and stable nanostructures, which act as scaffolds for biomineralization. The presence of Fmoc groups facilitates the formation of well-ordered fibrous structures that can bind calcium ions and serve as nucleation points for phosphate groups. This property is particularly useful for the osteogenic differentiation of pre-osteoblastic cells, making these hydrogels osteoinductive scaffolds that can potentially aid in the repair and treatment of various bone tissue types .

Injectable Hydrogels

The self-assembling nature of Fmoc-Asp(OFm)-OH makes it an ideal candidate for creating injectable hydrogels. These hydrogels can be formed under various conditions, including the presence of calcium chloride and sodium phosphate solutions. Their injectability allows for minimally invasive delivery to the desired site within the body, where they can then form a stable structure for tissue regeneration .

Amyloid Fibril Formation

Fmoc-Asp(OFm)-OH: can lead to the formation of amyloid fibrils, which are fibrous protein aggregates. This feature can be harnessed in scientific research to study the mechanisms of amyloid-related diseases or to create materials that mimic the properties of natural amyloids for various applications .

Biomineralization

The hydrogels formed from Fmoc-Asp(OFm)-OH can facilitate biomineralization, which is the process by which living organisms produce minerals. This application is significant in the field of regenerative medicine and the development of biomaterials that can integrate with living tissues .

Calcium Ion Binding

The ability of Fmoc-Asp(OFm)-OH to bind calcium ions is crucial for its role in tissue engineering. Calcium ion binding is a key step in the formation of bone and other mineralized tissues. The hydrogels formed from this compound can enrich with calcium ions, providing a conducive environment for tissue growth .

Osteogenesis

Fmoc-Asp(OFm)-OH: -based hydrogels have shown potential in promoting osteogenesis, which is the process of bone formation. The cell viability, proliferation, and differentiation studies indicate that these hydrogels can support the growth of bone cells and the formation of bone tissue .

Composite Material Formation

The unique physicochemical properties of Fmoc-Asp(OFm)-OH allow it to be used as a building block for composite materials. These composites can have applications in various fields, including biotechnology, materials science, and nanotechnology .

Single Amino Acid Hydrogels

As a single amino acid-based material, Fmoc-Asp(OFm)-OH represents a simpler system for studying the self-assembly and properties of peptide-based hydrogels. This simplification can be advantageous in research settings where controlling the complexity of the system is necessary .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLJMACTOMSWJQ-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-asp(ofm)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)

![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)

![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)

![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)

![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)